SR1078 vs. T0901317 (T1317): Functional Selectivity at RORα/γ vs. LXR/FXR
In a cotransfection assay using Gal4 DBD-NR LBD chimeric receptors in HEK293 cells, SR1078 (10 μM) selectively reduced the constitutive transactivation activity of RORα and RORγ, while exhibiting no effect on LXRα, LXRβ, or FXR activity [1]. This contrasts sharply with its progenitor compound, T0901317 (T1317), which is a potent LXR agonist and ROR inverse agonist [1]. SR1078 was specifically designed from the T1317 scaffold to eliminate LXR/FXR cross-reactivity [1].
| Evidence Dimension | Receptor transactivation activity |
|---|---|
| Target Compound Data | Reduced constitutive transactivation of RORα and RORγ |
| Comparator Or Baseline | T0901317: LXRα/LXRβ agonist; ROR inverse agonist |
| Quantified Difference | No effect on LXRα, LXRβ, or FXR at 10 μM, whereas T1317 potently activates LXRs |
| Conditions | Gal4 DBD-NR LBD cotransfection assay in HEK293 cells; 10 μM SR1078 |
Why This Matters
Procuring SR1078 over T0901317 ensures RORα/γ-specific interrogation without confounding LXR or FXR pathway activation.
- [1] Wang Y, Kumar N, Nuhant P, et al. Identification of a synthetic agonist for the orphan nuclear receptors RORα and RORγ, SR1078. ACS Chem. Biol. 2010;5(11):1029-1034. View Source
